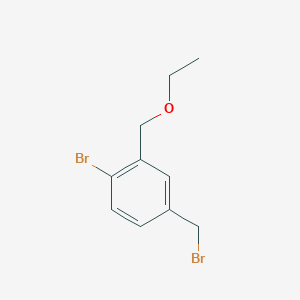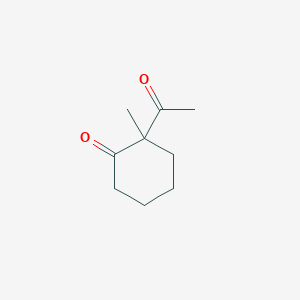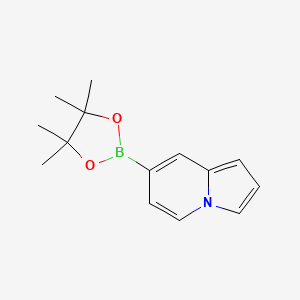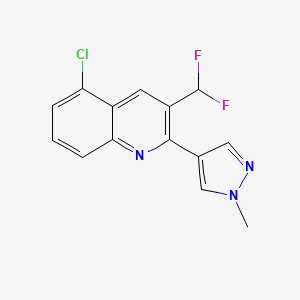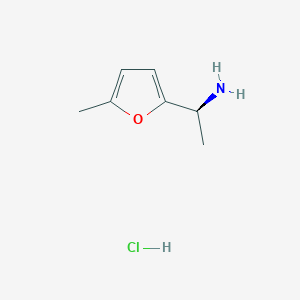![molecular formula C9H11AuIN B15330579 Gold, [(dimethylamino)phenylmethylene]iodo- CAS No. 88682-84-2](/img/structure/B15330579.png)
Gold, [(dimethylamino)phenylmethylene]iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold, [(dimethylamino)phenylmethylene]iodo- is a chemical compound with the molecular formula C9H11AuIN and a molecular weight of 457.06 g/mol . This compound is known for its unique structure, which includes a gold atom coordinated to an iodo-substituted phenylmethylene group with a dimethylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of Gold, [(dimethylamino)phenylmethylene]iodo- typically involves the reaction of gold precursors with [(dimethylamino)phenylmethylene]iodo- ligands under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of the Ligand: The [(dimethylamino)phenylmethylene]iodo- ligand is synthesized through a series of organic reactions, starting from commercially available starting materials.
Coordination to Gold: The ligand is then reacted with a gold precursor, such as gold chloride (AuCl), in the presence of a suitable reducing agent.
Analyse Des Réactions Chimiques
Gold, [(dimethylamino)phenylmethylene]iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized gold species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Gold, [(dimethylamino)phenylmethylene]iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Mécanisme D'action
The mechanism by which Gold, [(dimethylamino)phenylmethylene]iodo- exerts its effects involves its interaction with molecular targets and pathways. The gold center can coordinate to various ligands, influencing the reactivity and stability of the compound. The dimethylamino and iodo substituents also play a role in modulating the compound’s properties and interactions .
Comparaison Avec Des Composés Similaires
Gold, [(dimethylamino)phenylmethylene]iodo- can be compared with other gold-containing compounds, such as:
Gold, [(phenylmethylene)iodo-]: Lacks the dimethylamino substituent, resulting in different reactivity and applications.
Gold, [(dimethylamino)phenylmethylene]chloro-: Contains a chloro group instead of an iodo group, leading to variations in chemical behavior and uses.
Gold, [(dimethylamino)phenylmethylene]bromo-:
The uniqueness of Gold, [(dimethylamino)phenylmethylene]iodo- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
88682-84-2 |
|---|---|
Formule moléculaire |
C9H11AuIN |
Poids moléculaire |
457.06 g/mol |
Nom IUPAC |
[dimethylamino(phenyl)methylidene]-iodogold |
InChI |
InChI=1S/C9H11N.Au.HI/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
Clé InChI |
WWDGNRABDHBVEY-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=[Au]I)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


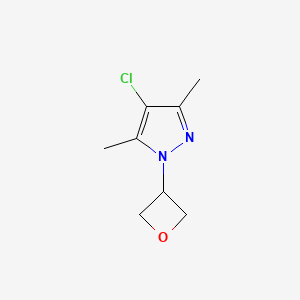
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
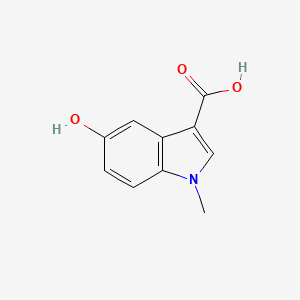
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
